2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Overview
Description
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with a methyl group attached, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyrrolo[3,4-c]pyrrole core.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylhexahydropyrrolo[3,4-c]pyrrole
- 5-Methyloctahydropyrrolo[3,4-c]pyrrole
- Octahydropyrrolo[3,4-c]pyrrole
Uniqueness
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific methyl substitution and dihydrochloride form, which can influence its reactivity and solubility. This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
CAS No. |
1187927-43-0 |
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Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-8-3-7(6)5-9;/h6-8H,2-5H2,1H3;1H |
InChI Key |
QMIRYPBEEINEAR-UHFFFAOYSA-N |
SMILES |
CN1CC2CNCC2C1.Cl.Cl |
Canonical SMILES |
CN1CC2CNCC2C1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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